molecular formula C6H11BrO2 B12732416 (-)-Ethyl 2-bromobutyrate CAS No. 130233-25-9

(-)-Ethyl 2-bromobutyrate

カタログ番号: B12732416
CAS番号: 130233-25-9
分子量: 195.05 g/mol
InChIキー: XIMFCGSNSKXPBO-YFKPBYRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Ethyl 2-bromobutyrate is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

130233-25-9

分子式

C6H11BrO2

分子量

195.05 g/mol

IUPAC名

ethyl (2S)-2-bromobutanoate

InChI

InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3/t5-/m0/s1

InChIキー

XIMFCGSNSKXPBO-YFKPBYRVSA-N

異性体SMILES

CC[C@@H](C(=O)OCC)Br

正規SMILES

CCC(C(=O)OCC)Br

製品の起源

United States

Foundational & Exploratory

(-)-Ethyl 2-Bromobutyrate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (-)-Ethyl 2-bromobutyrate (B1202233), systematically known as ethyl (2S)-2-bromobutanoate, is a chiral halogenated ester of significant interest in the pharmaceutical and fine chemical industries. Its importance lies in its role as a key chiral building block for the synthesis of various complex organic molecules, most notably the antiepileptic drug Levetiracetam.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of (-)-Ethyl 2-bromobutyrate, detailed experimental protocols for its synthesis, and its applications in stereospecific reactions.

Chemical and Physical Properties

This compound is the (S)-enantiomer of ethyl 2-bromobutyrate. While many physical properties are identical to its racemic counterpart (DL-Ethyl 2-bromobutyrate), its optical activity is the distinguishing characteristic. The racemic mixture has the CAS number 533-68-6, whereas the specific (-)-enantiomer is identified by CAS number 130233-25-9.[4]

Table 1: Physicochemical Properties of Ethyl 2-Bromobutyrate

PropertyValueReference
IUPAC Name ethyl (2S)-2-bromobutanoate[4]
Synonyms This compound, Ethyl (S)-2-bromobutanoate[4]
CAS Number 130233-25-9[4]
Molecular Formula C₆H₁₁BrO₂[5][6][7][8]
Molecular Weight 195.05 g/mol [5][7][8][9]
Appearance Colorless to pale yellow liquid
Boiling Point 177 °C (for racemic mixture)[10]
Melting Point -4 °C (for racemic mixture)[10]
Density 1.321 g/mL at 25 °C (for racemic mixture)
Refractive Index (n20/D) 1.447 (for racemic mixture)
Solubility Soluble in alcohol and ether; Insoluble in water.

Spectroscopic Data:

The NMR and IR spectra of this compound are identical to those of its enantiomer and the racemic mixture in an achiral environment.

  • ¹H NMR (CDCl₃): The proton NMR spectrum of DL-Ethyl 2-bromobutyrate shows characteristic signals for the ethyl ester and the butyrate (B1204436) chain. The chemical shifts are approximately: δ 4.2 (q, 2H, -OCH₂CH₃), 4.15 (t, 1H, -CHBr-), 2.1 (m, 2H, -CH₂CH₃), 1.3 (t, 3H, -OCH₂CH₃), and 1.0 (t, 3H, -CH₂CH₃).

  • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation.

  • IR Spectrum: The infrared spectrum will exhibit a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group.

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.

Synthesis of Racemic Ethyl 2-Bromobutyrate

A common method for preparing the racemic starting material is through the esterification of 2-bromobutyric acid with ethanol (B145695).

Protocol: Esterification of 2-Bromobutyric Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobutyric acid (1 mole) and an excess of absolute ethanol (1.2 moles).

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 70-90°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation to yield ethyl 2-bromobutyrate (yields typically range from 85-92%).[5]

Chiral Resolution of Racemic Ethyl 2-Bromobutyrate

Enzymatic resolution is a highly effective method for separating the enantiomers of ethyl 2-bromobutyrate. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer.

Protocol: Enzymatic Kinetic Resolution

  • Reaction Medium: Dissolve racemic ethyl 2-bromobutyrate in an appropriate organic solvent (e.g., hexane (B92381) or toluene).

  • Enzyme and Acyl Donor: Add a lipase (B570770) (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., vinyl acetate).

  • Enzymatic Reaction: The enzyme will selectively acylate one enantiomer, leaving the desired this compound unreacted. The reaction is monitored for conversion, typically aiming for around 50% to achieve high enantiomeric excess of the remaining starting material.

  • Separation: After the desired conversion is reached, the enzyme is filtered off. The acylated enantiomer and the unreacted this compound can be separated by column chromatography.

  • Hydrolysis (if necessary): If the other enantiomer is also desired, the acylated product can be hydrolyzed back to the alcohol.

Applications in Stereospecific Synthesis

The primary application of this compound is as a chiral precursor in the synthesis of pharmaceuticals. Its stereocenter is incorporated into the final active pharmaceutical ingredient (API).

Synthesis of Levetiracetam

This compound is a key intermediate in several synthetic routes to Levetiracetam, an antiepileptic drug. The (S)-configuration of the starting material is crucial for the therapeutic efficacy of the final product.

Reaction Pathway: Synthesis of Levetiracetam Intermediate

A common strategy involves the nucleophilic substitution of the bromide with 2-pyrrolidinone.

Levetiracetam_Synthesis This compound This compound Intermediate (S)-Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate This compound->Intermediate Nucleophilic Substitution 2-Pyrrolidinone 2-Pyrrolidinone 2-Pyrrolidinone->Intermediate Levetiracetam Levetiracetam Intermediate->Levetiracetam Amidation

Caption: Synthetic pathway from this compound to Levetiracetam.

Experimental Workflow: Synthesis of (S)-Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + 2-Pyrrolidinone + Base (e.g., NaH) Reaction_Conditions Inert Atmosphere (N2 or Ar) Controlled Temperature Reactants->Reaction_Conditions Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction_Conditions Quenching Quench with Water/Aqueous Acid Reaction_Conditions->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Anhydrous Na2SO4 Washing->Drying Concentration Solvent Evaporation Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product (S)-Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate Chromatography->Final_Product

Caption: General experimental workflow for the synthesis of the Levetiracetam intermediate.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional chemical safety guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

In-Depth Technical Guide to the Physical Properties of (-)-Ethyl 2-bromobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (-)-Ethyl 2-bromobutyrate (B1202233). The information is curated for professionals in research and development who require precise data for experimental design, process development, and quality control. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes workflow diagrams for key analytical procedures.

Core Physical and Chemical Properties

(-)-Ethyl 2-bromobutyrate is a chiral compound, and its physical properties are essential for its characterization and application in stereoselective synthesis. While many physical properties are similar to its racemic form, the specific optical rotation is the defining characteristic of this particular enantiomer.

Summary of Physical Properties

The following table summarizes the key physical properties of Ethyl 2-bromobutyrate. It is important to note that while most data is available for the racemic mixture (DL-Ethyl 2-bromobutyrate), these values serve as a close approximation for the (-)-enantiomer, with the exception of optical rotation.

PropertyValueNotes
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol
Appearance Colorless to pale yellow liquid
Density 1.321 g/mL at 25 °C
Boiling Point 177 °C
Melting Point -4 °C
Refractive Index (n_D²⁰) 1.447
Solubility Insoluble in water; Miscible with alcohol and ether.
Specific Optical Rotation Not available in the searched resources.This is the key property distinguishing the (-)-enantiomer. For the racemic mixture (DL), the value is 0°.

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental procedures for measuring the key properties of this compound.

Determination of Boiling Point (Micro Method)

The micro boiling point determination is a suitable method when only a small amount of the substance is available.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.

Apparatus:

  • Thiele tube or melting point apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (mineral oil or silicone oil)

Procedure:

  • A few drops of this compound are placed into the small test tube.

  • The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer.

  • The thermometer and test tube assembly are placed in the Thiele tube containing heating oil.

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped when a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement A Sample in Test Tube B Insert Capillary Tube A->B C Attach to Thermometer B->C D Place in Thiele Tube C->D E Heat Gently D->E Start Experiment F Observe Bubbles E->F G Stop Heating F->G H Record Temperature G->H

Workflow for Micro Boiling Point Determination.

Measurement of Refractive Index

The refractive index is a fundamental physical property that is characteristic of a substance.

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance. It is measured using a refractometer, typically an Abbe refractometer.

Apparatus:

Procedure:

  • The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.

  • The prism of the Abbe refractometer is cleaned with ethanol or acetone and allowed to dry completely.

  • A few drops of this compound are placed on the prism surface.

  • The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C, using the connected water bath.

  • The light source is adjusted, and the user looks through the eyepiece to find the borderline between the light and dark fields.

  • The control knob is turned until the borderline is sharp and centered on the crosshairs.

  • The refractive index value is read from the instrument's scale.

RefractiveIndexMeasurement start Start prep Preparation Calibrate Refractometer Clean Prism start->prep Begin Protocol measurement Measurement Apply Sample Equilibrate Temperature Adjust and Read Value prep->measurement Ready for Sample end End measurement->end Measurement Complete

Logical Flow for Refractive Index Measurement.

Determination of Specific Optical Rotation

The specific optical rotation is a critical property for chiral molecules like this compound, as it confirms the enantiomeric identity.

Principle: Chiral substances rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation and is dependent on the substance, temperature, wavelength of light, and solvent.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube)

  • Sodium lamp (or other monochromatic light source)

  • Volumetric flask

  • Analytical balance

Procedure:

  • A solution of this compound of a known concentration is prepared by accurately weighing the sample and dissolving it in a suitable solvent in a volumetric flask.

  • The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank (the pure solvent).

  • The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present in the light path.

  • The cell is placed in the polarimeter.

  • The observed rotation (α) is measured.

  • The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

SpecificRotation cluster_prep Sample Preparation cluster_measurement Measurement & Calculation P1 Weigh Sample P2 Dissolve in Solvent P1->P2 P3 Fill Polarimeter Cell P2->P3 M2 Measure Observed Rotation (α) P3->M2 Place cell in polarimeter M1 Zero Polarimeter M1->M2 C1 Calculate Specific Rotation [α] M2->C1

Workflow for Determining Specific Optical Rotation.

A Comprehensive Technical Guide to (-)-Ethyl 2-Bromobutyrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Ethyl 2-bromobutyrate (B1202233), systematically known as (S)-ethyl 2-bromobutanoate, is a chiral halogenated ester of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key chiral building block for the synthesis of various active pharmaceutical ingredients (APIs). The specific stereochemistry of this compound is crucial for the desired biological activity and efficacy of the final drug product. This technical guide provides an in-depth overview of (-)-ethyl 2-bromobutyrate, including its chemical and physical properties, detailed experimental protocols for its synthesis and resolution, and its application in drug development, with a focus on the synthesis of Levetiracetam (B1674943).

Physicochemical Properties

While a specific CAS number for the (S)-(-)-enantiomer is not consistently reported in commercial and regulatory databases, it is commonly identified by the CAS number of the racemic mixture, which is 533-68-6. It is imperative for researchers to verify the enantiomeric purity of the material through analytical techniques such as chiral chromatography or polarimetry.

Table 1: Physicochemical Properties of Ethyl 2-Bromobutyrate (Racemic)

PropertyValueReference
Molecular Formula C₆H₁₁BrO₂[1]
Molecular Weight 195.05 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 177 °C (lit.)
Density 1.321 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.447 (lit.)
Solubility Insoluble in water; soluble in alcohol and ether.[2]
Flash Point 56 °C (closed cup)[1]

Note: The optical rotation for the (S)-(-)-enantiomer is a critical parameter that should be determined experimentally to confirm its identity and enantiomeric excess.

Synthesis and Enantiomeric Resolution

The industrial production of enantiomerically pure this compound typically involves the synthesis of the racemic compound followed by chiral resolution. Asymmetric synthesis routes are also employed to directly obtain the desired enantiomer.

Experimental Protocol 1: Synthesis of Racemic Ethyl 2-Bromobutyrate

A common method for the synthesis of racemic ethyl 2-bromobutyrate is the Hell-Volhard-Zelinsky reaction, which involves the bromination of butyric acid in the presence of a phosphorus catalyst, followed by esterification.

Materials:

  • Butyric acid

  • Bromine

  • Red phosphorus (catalytic amount)

  • Anhydrous ethanol (B145695)

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Appropriate glassware and distillation apparatus

Procedure:

  • Bromination: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add a catalytic amount of red phosphorus to butyric acid. From the dropping funnel, add bromine dropwise to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, gently heat the mixture to complete the reaction, as indicated by the disappearance of the bromine color.

  • Esterification: Cool the reaction mixture and slowly add anhydrous ethanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for several hours to facilitate the esterification.

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing cold water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acids), water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ethyl 2-bromobutyrate is then purified by vacuum distillation.

Experimental Protocol 2: Chiral Resolution of (±)-2-Bromobutyric Acid

The most common route to this compound involves the resolution of the corresponding racemic 2-bromobutyric acid using a chiral resolving agent, followed by esterification of the desired (S)-(-)-2-bromobutyric acid. (R)-(+)-α-phenylethylamine is a frequently used resolving agent.

Materials:

  • (±)-2-Bromobutyric acid

  • (R)-(+)-α-phenylethylamine

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (2M)

  • Anhydrous ethanol

  • Sulfuric acid (catalytic amount)

Procedure:

  • Diastereomeric Salt Formation: Dissolve (±)-2-bromobutyric acid in methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-α-phenylethylamine in methanol. Slowly add the amine solution to the acid solution with stirring. The diastereomeric salts will precipitate.

  • Fractional Crystallization: The salt of (S)-2-bromobutyric acid with (R)-(+)-α-phenylethylamine is typically less soluble and will crystallize out of the solution. The crystallization process can be enhanced by cooling the solution. The crystals are collected by filtration. Recrystallization from a suitable solvent may be necessary to improve diastereomeric purity.

  • Liberation of the Enantiopure Acid: Suspend the collected diastereomeric salt in water and add 2M hydrochloric acid until the solution is acidic. This will liberate the (S)-(-)-2-bromobutyric acid. Extract the acid with diethyl ether.

  • Esterification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting (S)-(-)-2-bromobutyric acid is then esterified with anhydrous ethanol in the presence of a catalytic amount of sulfuric acid, following the esterification procedure described in Protocol 1.

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution butyric_acid Butyric Acid bromination Bromination (PBr3, Br2) butyric_acid->bromination rac_acid (±)-2-Bromobutyric Acid bromination->rac_acid esterification_rac Esterification (Ethanol, H+) rac_acid->esterification_rac salt_formation Diastereomeric Salt Formation rac_acid->salt_formation rac_ester (±)-Ethyl 2-Bromobutyrate esterification_rac->rac_ester resolving_agent (R)-(+)-α-phenylethylamine resolving_agent->salt_formation s_salt (S)-acid-(R)-amine salt (less soluble) salt_formation->s_salt Fractional Crystallization r_salt (R)-acid-(R)-amine salt (more soluble) salt_formation->r_salt acidification Acidification (HCl) s_salt->acidification s_acid (S)-(-)-2-Bromobutyric Acid acidification->s_acid esterification_s Esterification (Ethanol, H+) s_acid->esterification_s s_ester (-)-Ethyl 2-Bromobutyrate esterification_s->s_ester

Workflow for the Synthesis and Resolution of this compound.

Application in Drug Development: Synthesis of Levetiracetam

This compound is a critical intermediate in the synthesis of Levetiracetam, an antiepileptic drug. Levetiracetam is the (S)-enantiomer of etiracetam.[3] The synthesis involves the alkylation of pyrrolidone with (S)-(-)-ethyl 2-bromobutyrate.

Experimental Protocol 3: Synthesis of (S)-α-Ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam) Intermediate

Materials:

  • Pyrrolidone

  • Sodium hydride (or another strong base)

  • Anhydrous toluene (B28343) (or another suitable aprotic solvent)

  • (S)-(-)-Ethyl 2-bromobutyrate

Procedure:

  • Deprotonation of Pyrrolidone: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous toluene. Cool the suspension in an ice bath. Add a solution of pyrrolidone in anhydrous toluene dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of pyrrolidone.

  • Alkylation: Cool the reaction mixture again in an ice bath and add (S)-(-)-ethyl 2-bromobutyrate dropwise. After the addition, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: Cool the reaction mixture and quench it by the slow addition of water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The resulting crude (S)-ethyl 2-(2-oxopyrrolidin-1-yl)butanoate can be purified by vacuum distillation or chromatography. This intermediate is then converted to Levetiracetam through amidation.

G pyrrolidone Pyrrolidone base Strong Base (e.g., NaH) pyrrolidone->base pyrrolidone_anion Pyrrolidone Anion base->pyrrolidone_anion alkylation SN2 Alkylation pyrrolidone_anion->alkylation s_ester (-)-Ethyl 2-Bromobutyrate s_ester->alkylation intermediate (S)-Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate alkylation->intermediate amidation Amidation (e.g., with NH3) intermediate->amidation levetiracetam Levetiracetam amidation->levetiracetam

Synthesis of Levetiracetam from this compound.

Biological Context: Mechanism of Action of Levetiracetam

As a synthetic intermediate, this compound does not have a direct pharmacological effect. However, the API synthesized from it, Levetiracetam, has a unique mechanism of action among antiepileptic drugs. The primary target of Levetiracetam is the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[4]

SV2A is an integral membrane protein found in the vesicles of most synapses.[4] By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters.[5] This interaction is believed to reduce the synchronization of epileptiform burst firing and the propagation of seizure activity, without affecting normal neuronal excitability.[6] Other proposed mechanisms that may contribute to its anticonvulsant effects include the inhibition of N-type calcium channels and modulation of GABAergic and glutamatergic neurotransmission.[6][7]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal levetiracetam Levetiracetam sv2a SV2A levetiracetam->sv2a binds to fusion Vesicle Fusion & Neurotransmitter Release sv2a->fusion modulates vesicle Synaptic Vesicle neurotransmitter Neurotransmitter (e.g., Glutamate) ca_channel N-type Ca²⁺ Channel ca_ion released_neurotransmitter Reduced Neurotransmitter Release receptor Postsynaptic Receptors effect Reduced Neuronal Hyperexcitability

Mechanism of Action of Levetiracetam.

Conclusion

This compound is a fundamentally important chiral intermediate for the pharmaceutical industry. Its value is intrinsically linked to its stereochemistry, which is a prerequisite for the synthesis of enantiomerically pure drugs like Levetiracetam. A thorough understanding of its properties, synthesis, and resolution is essential for researchers and professionals involved in drug discovery and development. The provided protocols and diagrams serve as a technical resource to guide the laboratory work and conceptual understanding of this key molecule.

References

An In-depth Technical Guide to (-)-Ethyl 2-Bromobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (-)-Ethyl 2-bromobutyrate (B1202233), a key chiral intermediate in pharmaceutical synthesis. This document details its physicochemical properties, experimental protocols for its synthesis, and its primary application in the production of the antiepileptic drug Levetiracetam.

Core Concepts: Physicochemical Properties

(-)-Ethyl 2-bromobutyrate, systematically named (S)-ethyl 2-bromobutanoate, is the (S)-enantiomer of the ethyl ester of 2-bromobutyric acid. While it is a valuable chiral building block, much of the publicly available physical data pertains to its racemic form, DL-Ethyl 2-bromobutyrate. The properties of the racemate are summarized below.

Table 1: Physicochemical Properties of DL-Ethyl 2-bromobutyrate

PropertyValueReference
Molecular Weight 195.05 g/mol [1][2][3][4][5][6][7][8]
Molecular Formula C₆H₁₁BrO₂[1][2][3][4][5][6][7][8]
CAS Number 533-68-6 (Racemate)[1][2][3][4][5][6][7][8]
Appearance Clear, colorless to slightly yellow liquid[9]
Boiling Point 177 °C (at 760 mmHg)[1][2][5][10]
Density 1.321 g/mL at 25 °C[2][5]
Refractive Index n20/D 1.447[1][2][5]
Solubility Insoluble in water; miscible with alcohol and ether.[9]

Note: Specific optical rotation and other enantiomer-specific data for this compound are not widely reported in publicly available literature, as the compound is typically used in its racemic form for industrial synthesis, with chiral resolution occurring at a later stage.

Experimental Protocols

The synthesis of ethyl 2-bromobutyrate is commonly achieved through the bromination of butanoic acid followed by esterification. A standard laboratory procedure is based on the Hell-Volhard-Zelinsky reaction.

2.1. Synthesis of Racemic Ethyl 2-bromobutyrate via Hell-Volhard-Zelinsky Reaction

This two-step process involves the α-bromination of butanoic acid and subsequent esterification.

Step 1: α-Bromination of Butanoic Acid The Hell-Volhard-Zelinsky reaction is employed to selectively brominate the α-carbon of a carboxylic acid.[11][12][13]

  • Materials: Butanoic acid, bromine (Br₂), and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, butanoic acid is treated with a catalytic amount of PBr₃.

    • Bromine is added dropwise to the mixture. The reaction is typically initiated by gentle heating.

    • The reaction mixture is refluxed until the reaction is complete, which can be monitored by the disappearance of the bromine color.

    • The product, 2-bromobutanoyl bromide, is formed in situ.

Step 2: Esterification The resulting α-bromo acyl bromide is directly converted to the corresponding ester without isolation.

  • Materials: 2-bromobutanoyl bromide (from Step 1), absolute ethanol (B145695).

  • Procedure:

    • The crude 2-bromobutanoyl bromide from the previous step is cooled in an ice bath.

    • Absolute ethanol is added slowly to the reaction mixture. This is an exothermic reaction and should be done with caution.

    • The mixture is then gently warmed to complete the esterification.

    • The final product, ethyl 2-bromobutyrate, is purified by distillation under reduced pressure.

2.2. Application in the Synthesis of Levetiracetam

Racemic ethyl 2-bromobutyrate is a key starting material for the industrial synthesis of Levetiracetam. The process involves the alkylation of 2-pyrrolidinone, followed by hydrolysis, chiral resolution of the resulting carboxylic acid, and finally, amidation.

  • Step 1: Synthesis of (RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid

    • 2-Pyrrolidinone is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent like toluene.

    • Racemic ethyl 2-bromobutyrate is added to the resulting sodium salt of 2-pyrrolidinone.

    • The reaction mixture is heated to facilitate the nucleophilic substitution, yielding ethyl (RS)-2-(2-oxopyrrolidin-1-yl)butanoate.

    • The ester is then hydrolyzed using an aqueous base (e.g., NaOH), followed by acidification to yield the racemic carboxylic acid, (RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid.

  • Step 2: Chiral Resolution The resolution of the racemic acid is a critical step to isolate the desired (S)-enantiomer.[14]

    • The racemic acid is treated with a chiral resolving agent, such as (R)-(+)-α-phenylethylamine, in a suitable solvent.

    • This forms a pair of diastereomeric salts. Due to their different physical properties, one of the diastereomeric salts will selectively crystallize out of the solution.

    • The crystallized salt is isolated by filtration.

    • The salt is then treated with an acid to liberate the enantiomerically pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.

  • Step 3: Amidation to form (S)-Levetiracetam

    • The purified (S)-carboxylic acid is converted to an activated form, such as an acyl chloride or a mixed anhydride.

    • This activated intermediate is then reacted with ammonia (B1221849) to form the final amide, (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam).

    • The final product is purified by recrystallization.

Mandatory Visualizations

Diagram 1: Synthesis of Racemic Ethyl 2-bromobutyrate This diagram illustrates the two-stage synthesis of racemic ethyl 2-bromobutyrate from butanoic acid using the Hell-Volhard-Zelinsky reaction followed by esterification.

G cluster_0 Step 1: Hell-Volhard-Zelinsky Bromination cluster_1 Step 2: Esterification Butanoic_Acid Butanoic Acid Acyl_Bromide 2-Bromobutanoyl Bromide Butanoic_Acid->Acyl_Bromide + PBr₃, Br₂ Ethyl_Ester DL-Ethyl 2-bromobutyrate Acyl_Bromide->Ethyl_Ester + Ethanol

Caption: Synthesis of DL-Ethyl 2-bromobutyrate.

Diagram 2: Experimental Workflow for Levetiracetam Synthesis This diagram outlines the key stages in the synthesis of the antiepileptic drug Levetiracetam, starting from racemic ethyl 2-bromobutyrate.

G Start DL-Ethyl 2-bromobutyrate + 2-Pyrrolidinone Alkylation Alkylation Start->Alkylation Racemic_Ester Ethyl (RS)-2-(2-oxopyrrolidin-1-yl)butanoate Alkylation->Racemic_Ester Hydrolysis Hydrolysis Racemic_Ester->Hydrolysis Racemic_Acid (RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid Hydrolysis->Racemic_Acid Resolution Chiral Resolution (with chiral amine) Racemic_Acid->Resolution S_Acid (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid Resolution->S_Acid Amidation Amidation S_Acid->Amidation Levetiracetam Levetiracetam ((S)-enantiomer) Amidation->Levetiracetam

Caption: Levetiracetam Synthesis Workflow.

References

Enantioselective Synthesis of Ethyl 2-Bromobutyrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromobutyrate (B1202233) is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. The stereochemistry at the C2 position is often crucial for the desired biological activity, making its enantioselective synthesis a topic of significant interest. This technical guide provides a comprehensive overview of the primary strategies for obtaining enantiomerically enriched ethyl 2-bromobutyrate. Due to the limited literature on direct asymmetric bromination of the corresponding ethyl ester, this guide focuses on two predominant and effective indirect methods: enzymatic kinetic resolution of racemic ethyl 2-bromobutyrate and synthesis from chiral precursors , specifically (S)-2-hydroxybutanoic acid and (S)-2-aminobutanoic acid. Detailed experimental protocols, comparative data, and workflow visualizations are provided to assist researchers in selecting and implementing the most suitable method for their needs.

Introduction

Chiral α-haloesters are important intermediates in organic synthesis, enabling the stereoselective introduction of various functionalities. Ethyl 2-bromobutyrate, in its enantiomerically pure form, serves as a key precursor for the synthesis of several active pharmaceutical ingredients (APIs). The development of efficient and scalable methods for the synthesis of enantiopure ethyl 2-bromobutyrate is therefore a critical aspect of pharmaceutical process development. This guide explores the two most practical and well-documented approaches to achieve this.

Methodologies for Enantioselective Synthesis

The enantioselective synthesis of ethyl 2-bromobutyrate can be effectively achieved through two primary strategies, which will be discussed in detail.

Enzymatic Kinetic Resolution of Racemic Ethyl 2-Bromobutyrate

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the case of ethyl 2-bromobutyrate, lipase-catalyzed hydrolysis is a highly effective method for kinetic resolution. Lipases, a class of enzymes, can selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enantiomerically enriched.

General Workflow for Enzymatic Kinetic Resolution:

G racemic_ester Racemic Ethyl 2-Bromobutyrate hydrolysis Enantioselective Hydrolysis racemic_ester->hydrolysis lipase (B570770) Lipase (e.g., Candida antarctica Lipase B) lipase->hydrolysis buffer Aqueous Buffer buffer->hydrolysis separation Separation (e.g., Extraction) hydrolysis->separation s_ester (S)-Ethyl 2-Bromobutyrate (Enriched) separation->s_ester r_acid (R)-2-Bromobutanoic Acid separation->r_acid esterification Esterification r_acid->esterification r_ester (R)-Ethyl 2-Bromobutyrate esterification->r_ester

Caption: Workflow for enzymatic kinetic resolution of racemic ethyl 2-bromobutyrate.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is based on established procedures for the kinetic resolution of α-haloesters.

  • Reaction Setup: To a solution of racemic ethyl 2-bromobutyrate (1.0 eq.) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) is added a lipase (e.g., Candida antarctica lipase B (CALB), Novozym® 435). The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: The reaction progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the conversion.

  • Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The aqueous phase is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separation: The organic layer, containing the unreacted, enantiomerically enriched ethyl 2-bromobutyrate, is separated. The aqueous layer, containing the hydrolyzed 2-bromobutanoic acid, can be acidified and extracted to recover the other enantiomer of the acid.

  • Purification: The enantiomerically enriched ethyl 2-bromobutyrate is purified by column chromatography or distillation.

Table 1: Comparison of Lipases for Kinetic Resolution of α-Bromoesters (Illustrative Data)

Lipase SourceAcyl Acceptor/SolventTemperature (°C)Conversion (%)ee (Ester) (%)ee (Acid) (%)Reference
Candida antarctica Lipase BPhosphate Buffer/Toluene3050>99 (S)>99 (R)Adapted from literature
Pseudomonas cepacia LipaseWater/Isooctane404895 (R)98 (S)Adapted from literature
Candida rugosa LipasePhosphate Buffer355292 (S)90 (R)Adapted from literature

Note: The stereopreference of the lipase can vary depending on the substrate and reaction conditions.

Synthesis from Chiral Precursors (Chiral Pool Synthesis)

An alternative and often more direct approach is to synthesize the desired enantiomer of ethyl 2-bromobutyrate from a readily available chiral starting material. This "chiral pool" approach leverages the existing stereochemistry of natural products like amino acids and hydroxy acids.

(S)-2-Hydroxybutanoic acid or its corresponding ethyl ester can be converted to (R)- or (S)-ethyl 2-bromobutyrate using reagents that proceed with either inversion or retention of stereochemistry. The Appel reaction, for instance, typically proceeds with inversion of configuration.

General Workflow for Synthesis from (S)-2-Hydroxybutanoic Acid:

G s_hydroxy_ester Ethyl (S)-2-Hydroxybutyrate appel_reaction Appel Reaction (SN2) s_hydroxy_ester->appel_reaction appel_reagents CBr4, PPh3 appel_reagents->appel_reaction r_bromo_ester (R)-Ethyl 2-Bromobutyrate appel_reaction->r_bromo_ester

Caption: Synthesis of (R)-ethyl 2-bromobutyrate via the Appel reaction.

Experimental Protocol: Appel Reaction

  • Reaction Setup: To a solution of triphenylphosphine (B44618) (1.5 eq.) in a dry aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add carbon tetrabromide (1.5 eq.) portion-wise.

  • Substrate Addition: A solution of ethyl (S)-2-hydroxybutyrate (1.0 eq.) in the same dry solvent is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or GC.

  • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to remove triphenylphosphine oxide and other byproducts, yielding (R)-ethyl 2-bromobutyrate.[1]

Table 2: Reagents for the Conversion of α-Hydroxy Esters to α-Bromo Esters

ReagentTypical Stereochemical OutcomeYield (%)AdvantagesDisadvantages
CBr4, PPh3 (Appel Reaction)Inversion (SN2)70-90Mild conditions, high yields.[1]Stoichiometric amounts of triphenylphosphine oxide byproduct.
PBr3Inversion (SN2)60-80Readily available reagent.Can be harsh, potential for side reactions.
SOBr2Retention (SNi) or InversionVariableGaseous byproducts (SO2, HBr).Stereochemical outcome can be solvent-dependent.

(S)-2-Aminobutanoic acid is another readily available chiral precursor. It can be converted to (S)-2-bromobutanoic acid via a diazotization reaction in the presence of a bromide source, which generally proceeds with retention of configuration. The resulting α-bromo acid can then be esterified to yield (S)-ethyl 2-bromobutyrate.

General Workflow for Synthesis from (S)-2-Aminobutanoic Acid:

G s_amino_acid (S)-2-Aminobutanoic Acid diazotization Diazotization s_amino_acid->diazotization diazotization_reagents NaNO2, HBr diazotization_reagents->diazotization s_bromo_acid (S)-2-Bromobutanoic Acid diazotization->s_bromo_acid esterification Esterification s_bromo_acid->esterification esterification_reagents Ethanol (B145695), H+ esterification_reagents->esterification s_bromo_ester (S)-Ethyl 2-Bromobutyrate esterification->s_bromo_ester

Caption: Synthesis of (S)-ethyl 2-bromobutyrate from (S)-2-aminobutanoic acid.

Experimental Protocol: Diazotization and Esterification

  • Diazotization: (S)-2-Aminobutanoic acid (1.0 eq.) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (NaNO2, 1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for a few hours.[2]

  • Work-up: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude (S)-2-bromobutanoic acid.

  • Esterification: The crude (S)-2-bromobutanoic acid is dissolved in ethanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added, and the mixture is refluxed until the reaction is complete (monitored by TLC or GC).

  • Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to afford (S)-ethyl 2-bromobutyrate, which can be further purified by distillation.

Table 3: Comparison of Chiral Pool Starting Materials

Starting MaterialKey TransformationTypical Stereochemical OutcomeOverall Yield (%)AdvantagesDisadvantages
(S)-2-Hydroxybutanoic AcidAppel ReactionInversion65-85High stereospecificity.Generation of stoichiometric phosphine (B1218219) oxide waste.
(S)-2-Aminobutanoic AcidDiazotizationRetention50-70Readily available starting material.Potential for racemization, handling of diazotization reaction.

Conclusion

The enantioselective synthesis of ethyl 2-bromobutyrate is most practically achieved through indirect methods. Enzymatic kinetic resolution offers a powerful tool for separating racemic mixtures, often providing both enantiomers with high optical purity. The choice of lipase and reaction conditions is critical for achieving high enantioselectivity. Alternatively, synthesis from chiral precursors, such as (S)-2-hydroxybutanoic acid or (S)-2-aminobutanoic acid, provides a more direct route to a specific enantiomer. The selection of the optimal synthetic strategy will depend on factors such as the desired enantiomer, cost and availability of starting materials, scalability, and waste management considerations. This guide provides the foundational knowledge and detailed protocols to enable researchers to make informed decisions for the efficient and stereoselective synthesis of this important chiral building block.

References

An In-depth Technical Guide to the Resolution of Racemic Ethyl 2-Bromobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the resolution of racemic ethyl 2-bromobutyrate (B1202233), a key chiral intermediate in the synthesis of various pharmaceuticals. The document details two primary resolution strategies: enzymatic kinetic resolution and classical diastereomeric crystallization. It includes detailed experimental protocols, quantitative data from analogous resolutions, and analytical methods for determining enantiomeric purity. Visual diagrams generated using Graphviz are provided to illustrate the experimental workflows, offering a clear and concise reference for laboratory application.

Introduction

Ethyl 2-bromobutyrate is a valuable chiral building block in the pharmaceutical industry, notably in the synthesis of anticonvulsant and other neurologically active drugs. The stereochemistry at the C2 position is often critical for pharmacological activity, necessitating the separation of the racemic mixture into its constituent enantiomers. This guide explores the primary techniques for achieving this separation, providing researchers and drug development professionals with the detailed technical information required to implement these methods effectively.

Resolution Strategies

The resolution of racemic ethyl 2-bromobutyrate can be approached through two main strategies: enzymatic kinetic resolution, which offers high selectivity under mild conditions, and classical chemical resolution via diastereomeric crystallization, a well-established and robust method.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For ethyl 2-bromobutyrate, this is most commonly achieved through enantioselective hydrolysis.

Core Principle: A lipase (B570770) selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid ((R)-2-bromobutyric acid), while the other enantiomer ((S)-ethyl 2-bromobutyrate) remains largely unreacted. The resulting acid and ester can then be separated based on their different chemical properties.

Lipases, such as those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas sp., and Yarrowia lipolytica, have shown high efficacy in resolving structurally similar α-bromo esters and other chiral esters. While a specific protocol for ethyl 2-bromobutyrate is not extensively detailed in readily available literature, analogous resolutions provide a strong basis for method development.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_analysis Analysis racemate Racemic Ethyl 2-Bromobutyrate reaction Incubation with Stirring (Controlled Temperature & pH) racemate->reaction Substrate enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction Biocatalyst buffer Phosphate (B84403) Buffer buffer->reaction Medium extraction Solvent Extraction (e.g., with Diethyl Ether) reaction->extraction separation Aqueous/Organic Phase Separation extraction->separation aq_phase Aqueous Phase: (R)-2-Bromobutyric Acid Salt separation->aq_phase org_phase Organic Phase: (S)-Ethyl 2-Bromobutyrate separation->org_phase analysis Chiral HPLC/GC Analysis aq_phase->analysis org_phase->analysis ee_determination Determination of Enantiomeric Excess (e.e.) analysis->ee_determination

Figure 1: General workflow for the enzymatic kinetic resolution of ethyl 2-bromobutyrate.

This protocol is adapted from the enzymatic resolution of similar 3-aryl alkanoic acid ethyl esters. Optimization will be required for ethyl 2-bromobutyrate.

  • Preparation: To a solution of racemic ethyl 2-bromobutyrate (1.0 g) in a suitable organic solvent (e.g., 10 mL of hexane (B92381) or methyl tert-butyl ether), add 10 mL of a phosphate buffer (0.1 M, pH 7.0).

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435) (e.g., 100 mg).

  • Reaction: Stir the biphasic mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC.

  • Work-up: Once the desired conversion is reached (ideally close to 50%), separate the organic and aqueous phases.

  • Isolation of Unreacted Ester: Wash the organic phase with a saturated sodium bicarbonate solution to remove any dissolved acid, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ethyl 2-bromobutyrate.

  • Isolation of the Acid: Acidify the aqueous phase to pH 2 with 1 M HCl and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched 2-bromobutyric acid.

Enzyme SourceSubstrateConversion (%)e.e. of Ester (%)e.e. of Acid (%)E-value
Candida antarctica Lipase BEthyl 3-phenylbutanoate50>99 (R)97 (S)>200
Pseudomonas cepacia LipaseEthyl 3-phenylbutanoate4898 (R)>99 (S)>200
Yarrowia lipolytica Lipase2-bromo-phenylacetic octyl ester~50HighHighHigh
Classical Resolution via Diastereomeric Crystallization

This method involves the reaction of the racemic carboxylic acid (obtained by hydrolysis of the ethyl ester) with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Core Principle:

  • Hydrolysis of racemic ethyl 2-bromobutyrate to racemic 2-bromobutyric acid.

  • Reaction of the racemic acid with a single enantiomer of a chiral base (e.g., (R)-(+)-1-phenylethylamine or strychnine) to form two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

  • Due to differences in solubility, one diastereomeric salt will preferentially crystallize from a suitable solvent.

  • The crystallized salt is isolated by filtration.

  • The enantiomerically pure acid is regenerated by treatment with a strong acid, and the chiral resolving agent can be recovered.

G rac_ester Racemic Ethyl 2-Bromobutyrate hydrolysis Hydrolysis (e.g., NaOH, H2O) rac_ester->hydrolysis rac_acid Racemic 2-Bromobutyric Acid hydrolysis->rac_acid salt_formation Diastereomeric Salt Formation rac_acid->salt_formation resolving_agent Chiral Amine (e.g., Strychnine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystal) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) mother_liquor->acidification2 enantiomer1 Enantiomer 1 (e.g., (R)-Acid) acidification1->enantiomer1 enantiomer2 Enantiomer 2 (e.g., (S)-Acid) acidification2->enantiomer2

Figure 2: Workflow for resolution by diastereomeric crystallization.

The resolution of 2-bromobutyric acid using strychnine (B123637) is a documented classical method.[2] The following is a generalized protocol based on similar reported procedures.

  • Hydrolysis: Hydrolyze racemic ethyl 2-bromobutyrate to 2-bromobutyric acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

  • Salt Formation: Dissolve the racemic 2-bromobutyric acid in a suitable hot solvent (e.g., water or an alcohol-water mixture). In a separate container, dissolve an equimolar amount of strychnine in the same hot solvent.

  • Crystallization: Slowly add the strychnine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The mother liquor, containing the more soluble diastereomeric salt, is retained for the recovery of the other enantiomer.

  • Purification: The collected crystals can be recrystallized from the same solvent system to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the acid recovered from a small sample of the crystals. Recrystallization is continued until a constant rotation is achieved.

  • Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., dilute HCl or H₂SO₄) until the solution is acidic. The free 2-bromobutyric acid will separate and can be extracted with an organic solvent. The strychnine will remain in the aqueous phase as its hydrochloride salt and can be recovered by basification and extraction.

  • Recovery of the Second Enantiomer: The mother liquor from the initial crystallization is treated in a similar manner to recover the other enantiomer of 2-bromobutyric acid.

Analytical Methods for Enantiomeric Purity

The determination of the enantiomeric excess (e.e.) of the resolved products is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and accurate method.

Chiral HPLC Analysis

Direct analysis of ethyl 2-bromobutyrate enantiomers may be possible on certain CSPs. However, a more robust and frequently reported method involves the analysis of the corresponding 2-bromobutyric acid after derivatization.

G sample Resolved Sample (Acid or Ester) derivatization Derivatization (optional) (e.g., with Aniline (B41778)/DCC) sample->derivatization injection Injection onto Chiral HPLC Column derivatization->injection separation Elution with Mobile Phase injection->separation detection UV/Vis Detection separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram calculation Peak Area Integration and e.e. Calculation chromatogram->calculation

Figure 3: Workflow for the analysis of enantiomeric excess by chiral HPLC.

This protocol is based on a published method for the analysis of α-bromobutyric acid enantiomers.[3]

  • Derivatization: React the 2-bromobutyric acid sample with a derivatizing agent, such as aniline in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding anilide.[3]

  • HPLC System:

    • Column: A chiral stationary phase, for example, Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).[3]

    • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 85:15 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the dissolved derivatized sample. The two diastereomeric derivatives will elute at different retention times.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

    • Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Conclusion

The resolution of racemic ethyl 2-bromobutyrate is a critical step for its application in asymmetric synthesis. Both enzymatic kinetic resolution and classical diastereomeric crystallization offer viable pathways to obtain the desired enantiomerically pure compounds. Enzymatic methods provide high selectivity under mild conditions, aligning with green chemistry principles, while classical resolution is a robust and well-established technique suitable for larger scales. The choice of method will depend on factors such as the desired scale of the resolution, available equipment, and cost considerations. Accurate analysis of enantiomeric purity, typically by chiral HPLC, is essential to validate the success of any resolution protocol. This guide provides the foundational knowledge and procedural outlines to enable researchers to successfully resolve racemic ethyl 2-bromobutyrate.

References

1H NMR spectrum of (-)-Ethyl 2-bromobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of (-)-Ethyl 2-bromobutyrate (B1202233)

This guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (-)-Ethyl 2-bromobutyrate for researchers, scientists, and drug development professionals. It includes a detailed analysis of the spectral data, a standard experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure and proton relationships.

This compound, an ester of 2-bromobutyric acid and ethanol, possesses a chiral center at the second carbon atom. Its structure consists of four distinct proton environments, which give rise to a characteristic 1H NMR spectrum. The protons are labeled as follows for the purpose of spectral assignment:

  • Ha: The single proton on the carbon bearing the bromine atom (α-carbon).

  • Hb: The two protons of the methylene (B1212753) group adjacent to the chiral center.

  • Hc: The three protons of the terminal methyl group of the butyrate (B1204436) chain.

  • Hd: The two protons of the methylene group of the ethyl ester.

  • He: The three protons of the terminal methyl group of the ethyl ester.

1H NMR Spectral Data

The 1H NMR spectrum of this compound in a non-chiral solvent is identical to that of its racemic mixture, DL-Ethyl 2-bromobutyrate. The following table summarizes the key quantitative data from the spectrum, including chemical shifts (δ), multiplicity, and coupling constants (J).

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
Ha (CHBr)~4.16 - 4.24Triplet (t)1H
Hb (CH2)~2.01 - 2.11Multiplet (m)2H
Hc (CH3)~1.03Triplet (t)3H
Hd (OCH2)~4.23Quartet (q)2H
He (OCH2CH3)~1.30Triplet (t)3H

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration. The data presented here is a compilation from typical spectra recorded in CDCl3.[1]

Interpretation of the Spectrum

The 1H NMR spectrum of this compound can be interpreted as follows:

  • The triplet at approximately 4.16-4.24 ppm corresponds to the Ha proton. It is split into a triplet by the two adjacent Hb protons.

  • The multiplet observed around 2.01-2.11 ppm is assigned to the Hb protons. These two protons are diastereotopic due to the adjacent chiral center, and they are split by both Ha and Hc protons, resulting in a complex multiplet.

  • The triplet at about 1.03 ppm is characteristic of the Hc methyl protons, which are split by the two neighboring Hb protons.

  • The quartet at approximately 4.23 ppm arises from the Hd methylene protons of the ethyl group. These are split into a quartet by the three adjacent He protons.

  • The triplet at around 1.30 ppm corresponds to the He methyl protons of the ethyl group, split by the two neighboring Hd protons.

Experimental Protocol for 1H NMR Spectroscopy

The following is a generalized protocol for acquiring the 1H NMR spectrum of this compound.

Materials and Equipment:

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl3 containing 0.03% TMS in an NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the pulse angle (e.g., 30° or 90°), acquisition time, and relaxation delay.

    • Acquire the free induction decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform a Fourier transform on the acquired FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants.

Visualizations

Molecular Structure and Proton Labeling

The following diagram illustrates the chemical structure of this compound with the different proton environments labeled.

Caption: Structure of this compound with proton labels.

Proton Coupling Relationships

This diagram illustrates the spin-spin coupling relationships between the non-equivalent protons in this compound.

G Ha Ha (CHBr) Hb Hb (CH2) Ha->Hb J(Ha,Hb) Hb->Ha J(Hb,Ha) Hc Hc (CH3) Hb->Hc J(Hb,Hc) Hc->Hb J(Hc,Hb) Hd Hd (OCH2) He He (OCH2CH3) Hd->He J(Hd,He) He->Hd J(He,Hd)

Caption: Coupling diagram for this compound protons.

References

An In-depth Technical Guide to the 13C NMR Spectrum of (-)-Ethyl 2-bromobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectrum of (-)-Ethyl 2-bromobutyrate (B1202233). This document details the chemical shift data, experimental protocols for spectral acquisition, and a structural representation to aid in the interpretation of the spectral data. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.

13C NMR Spectral Data

The 13C NMR spectrum of (-)-Ethyl 2-bromobutyrate exhibits six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, with electronegative atoms such as bromine and oxygen causing a downfield shift (higher ppm values).

Table 1: 13C NMR Chemical Shift Data for this compound

Carbon Atom AssignmentChemical Shift (δ) in ppm
C=O (Ester Carbonyl)169.5
-CH(Br)- (Methine)48.5
-O-C H₂-CH₃ (Methylene)62.1
-CH₂-CH₃ (Methylene)28.3
-O-CH₂-C H₃ (Methyl)14.0
-CH(Br)-CH₂-C H₃ (Methyl)11.8

Note: The chemical shifts for the enantiomer (+)-Ethyl 2-bromobutyrate and the racemic mixture (±)-Ethyl 2-bromobutyrate will be identical in a non-chiral solvent.

Structural Representation and Carbon Environments

The following diagram illustrates the chemical structure of this compound with each carbon atom labeled for clear correlation with the NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference peak_pick Peak Picking reference->peak_pick assign Assign Signals to Carbons peak_pick->assign report Generate Report assign->report

An In-depth Technical Guide to the Mass Spectrometry of (-)-Ethyl 2-bromobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (-)-Ethyl 2-bromobutyrate (B1202233), a key intermediate in various synthetic organic chemistry applications, including the development of novel pharmaceutical agents. This document details the expected fragmentation patterns under electron ionization, presents quantitative data, outlines experimental protocols, and illustrates relevant workflows for its characterization.

Molecular Properties and Expected Mass Spectrum

(-)-Ethyl 2-bromobutyrate (C₆H₁₁BrO₂) has a molecular weight of 195.05 g/mol . Due to the presence of bromine, its mass spectrum is characterized by isotopic peaks for bromine-containing fragments, with ⁷⁹Br and ⁸¹Br having a natural abundance of approximately 50.7% and 49.3%, respectively. This results in a pair of peaks (M and M+2) of nearly equal intensity for any fragment containing a bromine atom.

The electron ionization (EI) mass spectrum of DL-Ethyl 2-bromobutyrate, the racemic mixture of this compound, shows a molecular ion peak that is very weak, which is common for aliphatic esters. The fragmentation is primarily driven by the cleavage of bonds adjacent to the functional groups.

Data Presentation: Mass Spectral Data

The following table summarizes the significant ions observed in the 75 eV electron ionization mass spectrum of DL-Ethyl 2-bromobutyrate. The data is applicable to the (-)-enantiomer as mass spectrometry does not differentiate between enantiomers under standard EI conditions.

m/zRelative Intensity (%)Proposed Fragment Ion
29100.0[C₂H₅]⁺
4195.3[C₃H₅]⁺
4337.0[C₃H₇]⁺ or [CH₃CO]⁺
12125.7[M - C₂H₅O]⁺
166/16824.5 / 24.0[M - C₂H₅]⁺
194/1961.0 / 1.0[M]⁺ (Molecular Ion)

Interpretation of Fragmentation Patterns

The fragmentation of this compound in an EI mass spectrometer can be rationalized by several key cleavage pathways. The base peak at m/z 29 corresponds to the ethyl cation ([C₂H₅]⁺), likely formed from the ethoxy group of the ester. The prominent peak at m/z 41 is attributed to the allyl cation ([C₃H₅]⁺). The ion at m/z 121 represents the loss of the ethoxy radical. The pair of peaks at m/z 166 and 168 corresponds to the loss of an ethyl radical from the molecular ion, with the two peaks representing the two isotopes of bromine. The molecular ion peaks at m/z 194 and 196 are of low intensity.

G Fragmentation Pathway of this compound M [C₆H₁₁BrO₂]⁺˙ m/z 194/196 frag1 [C₄H₆BrO]⁺ m/z 166/168 M->frag1 - C₂H₅ frag2 [C₄H₆Br]⁺ m/z 121/123 M->frag2 - OC₂H₅ frag3 [C₂H₅]⁺ m/z 29 M->frag3 - CH(Br)COOC₂H₅ frag4 [C₃H₅]⁺ m/z 41 frag1->frag4 - Br - CO

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocols

A detailed methodology for acquiring the mass spectrum of this compound is provided below.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) instrument, equipped with an electron ionization (EI) source.

  • Inlet System: Gas chromatography (GC) system for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

GC-MS Parameters:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 20-250.

  • Scan Rate: 2 scans/second.

G Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve in Volatile Solvent prep2 Dilute to ~1 mg/mL prep1->prep2 gcms1 Inject 1 µL into GC prep2->gcms1 gcms2 Separation on Capillary Column gcms1->gcms2 gcms3 Electron Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (m/z 20-250) gcms3->gcms4 data1 Spectrum Acquisition gcms4->data1 data2 Library Search & Fragmentation Analysis data1->data2 data3 Reporting data2->data3

Caption: General experimental workflow for the GC-MS analysis of this compound.

Application in Drug Development

In the context of drug development, intermediates like this compound are crucial starting materials. Mass spectrometry plays a vital role in ensuring the identity and purity of these intermediates. The logical relationship for its analysis in a drug development pipeline is illustrated below.

G Logical Relationship in Drug Development cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_decision Decision cluster_final Process Outcome syn Synthesis of This compound pur Purification syn->pur ms MS Analysis for Identity & Purity pur->ms nmr NMR for Structure pur->nmr hplc HPLC for Purity pur->hplc dec Meets Specifications? ms->dec nmr->dec hplc->dec pass Proceed to Next Synthetic Step dec->pass Yes fail Repurify or Resynthesize dec->fail No

Caption: Logical workflow for the quality control of this compound in a drug development pipeline.

Solubility Profile of (-)-Ethyl 2-bromobutyrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (-)-Ethyl 2-bromobutyrate (B1202233), a key chiral intermediate in pharmaceutical and chemical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available qualitative solubility data, outlines a general experimental protocol for quantitative determination, and illustrates its application in synthetic chemistry.

Core Executive Summary

Qualitative Solubility Data

Based on data for structurally similar compounds, the solubility of (-)-Ethyl 2-bromobutyrate in various organic solvents can be inferred. The following table summarizes the expected qualitative solubility.

Solvent ClassSolvent ExamplesExpected SolubilityReference
Alcohols Ethanol, MethanolSolubleCompounds like Ethyl 2-bromoisobutyrate are reported to be soluble in alcohol.[1][2]
Ethers Diethyl etherSolubleEther is another solvent in which Ethyl 2-bromoisobutyrate shows good solubility.[1][2]
Esters Ethyl acetateSolubleEthyl 2-bromoisobutyrate is soluble in common organic solvents such as ethyl acetate.[3]
Halogenated DichloromethaneSolubleDichloromethane is a solvent where Ethyl 2-bromoisobutyrate is known to be soluble.[3]
Aprotic Polar Dimethyl sulfoxide (B87167) (DMSO)SolubleEthyl 2-bromoisobutyrate is soluble in dimethyl sulfoxide.[3]
Aqueous WaterInsolubleDL-Ethyl 2-bromobutyrate is sparingly soluble in water, and Ethyl 2-bromoisobutyrate is reported as insoluble in water.[1][2][4]

Experimental Protocols for Solubility Determination

While specific documented protocols for this compound are not available, a general and reliable method for determining the solubility of a liquid organic compound in an organic solvent can be employed. The following is a standard laboratory procedure.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol)

  • Volumetric flasks

  • Calibrated pipettes

  • Analytical balance

  • Thermostatically controlled water bath or incubator

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess of the solute is crucial to ensure that a saturated solution is formed.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled environment (e.g., a water bath set at 25 °C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Dilution:

    • After the equilibration period, cease stirring and allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Transfer the aliquot to a volumetric flask and dilute with the same organic solvent to a concentration that falls within the linear range of the analytical method (GC or HPLC).

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using a validated GC or HPLC method to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution under the same analytical conditions.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Visualization of Synthetic Utility

This compound is a valuable chiral starting material in organic synthesis. Its ability to undergo nucleophilic substitution at the bromine-bearing carbon allows for the introduction of various functional groups, leading to the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs).[5] The following diagram illustrates a generalized workflow where this compound is used as a key intermediate.

G Generalized Synthetic Workflow Using this compound cluster_start Starting Material cluster_reaction Key Synthetic Step cluster_intermediate Chiral Intermediate cluster_final Final Product Derivatization start This compound reaction Nucleophilic Substitution (e.g., with an amine, thiol, or carbanion) start->reaction Reactant intermediate Functionalized Chiral Ester reaction->intermediate Product hydrolysis Ester Hydrolysis intermediate->hydrolysis Further Transformation final_product Chiral Carboxylic Acid (Precursor to API) hydrolysis->final_product

Caption: A diagram illustrating the role of this compound in a synthetic pathway.

This workflow highlights the strategic importance of this compound in retaining chirality while introducing molecular diversity, a fundamental concept in modern drug development. Its solubility in the reaction solvent is a critical parameter for the success of the nucleophilic substitution step.

References

In-Depth Technical Guide on the Safety and Handling of (-)-Ethyl 2-bromobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of (-)-Ethyl 2-bromobutyrate (B1202233). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may work with this compound. This document includes details on its chemical and physical properties, hazard classifications, toxicological data, emergency procedures, and experimental protocols.

Chemical and Physical Properties

(-)-Ethyl 2-bromobutyrate is a chiral ester that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical and chemical properties is essential for its safe handling.

PropertyValueReference
CAS Number 533-68-6[2]
Molecular Formula C₆H₁₁BrO₂[2][3]
Molecular Weight 195.05 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 177 °C (lit.)[2]
Density 1.321 g/mL at 25 °C (lit.)[2]
Flash Point 56 °C (132.8 °F) - closed cup[2]
Refractive Index n20/D 1.447 (lit.)[2]
Solubility Insoluble in water. Soluble in alcohol and ether.[3]
Stability Stable under normal conditions.[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling to prevent exposure and ensure laboratory safety.

GHS Hazard Classification:

Hazard ClassCategory
Flammable LiquidsCategory 3
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3

Signal Word: Danger

Hazard Statements:

  • H226: Flammable liquid and vapor.[4]

  • H302: Harmful if swallowed.[4]

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.[4]

  • H335: May cause respiratory irritation.[5]

Toxicological Information

Exposure to this compound can have significant health effects. The toxicological properties have not been fully investigated, and it should be handled with the utmost care.

Toxicity MetricValueSpeciesReference
LD50 Oral2000 mg/kgRat

Routes of Exposure: Inhalation, ingestion, skin and eye contact.

Health Effects:

  • Inhalation: May cause respiratory irritation.[5] Vapors may lead to coughing, wheezing, and severe irritation of the nose and throat.

  • Skin Contact: Causes severe skin burns.[3] Prolonged contact can lead to rashes and chemical burns.

  • Eye Contact: Causes serious eye damage.[4] Direct splashes can result in chemical burns. It is also a lachrymator, meaning it can induce tearing.

  • Ingestion: Harmful if swallowed.[4]

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Handling:

  • Avoid breathing vapors or mist.

  • Do not get in eyes, on skin, or on clothing.

  • Keep away from open flames, hot surfaces, and sources of ignition.[3]

  • Use spark-proof tools and explosion-proof equipment.

  • Take precautionary measures against static discharge.

  • Handle product only in a closed system or with appropriate exhaust ventilation.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, and flame.

  • Store in a corrosives area.

  • Incompatible materials include acids, bases, strong oxidizing agents, and reducing agents.

First Aid Measures

In case of exposure, immediate medical attention is required.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.

Experimental Protocols

This compound is a key reagent in various chemical syntheses. Below are representative experimental workflows.

Atom Transfer Radical Polymerization (ATRP)

This compound and its close analog, ethyl 2-bromoisobutyrate, are widely used as initiators in Atom Transfer Radical Polymerization (ATRP) to synthesize well-defined polymers.[6][7]

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification reagents Prepare Reagents: - Monomer - this compound (Initiator) - CuBr (Catalyst) - Ligand (e.g., PMDETA) flask Add catalyst and stir bar to a Schlenk flask under inert atmosphere reagents->flask solution Prepare a solution of monomer, initiator, and ligand injection Transfer the solution to the Schlenk flask via syringe solution->injection heating Heat the reaction mixture to the desired temperature (e.g., 90°C) injection->heating polymerization Monitor polymerization progress (e.g., by NMR or GC) heating->polymerization termination Terminate the reaction by exposing to air polymerization->termination purification Purify the polymer by precipitation in a non-solvent (e.g., methanol) termination->purification drying Dry the polymer under vacuum purification->drying

Figure 1: Experimental workflow for Atom Transfer Radical Polymerization (ATRP) using this compound as an initiator.

A detailed protocol for the ATRP of methyl methacrylate (B99206) (MMA) using a similar initiator involves the following steps:

  • Deoxygenation of Catalyst: Add Cu(I)Br and a magnetic stir bar to a dry Schlenk flask. Seal the flask and deoxygenate with three freeze-pump-thaw cycles.

  • Preparation of Polymerization Solution: In a separate flask under an inert atmosphere (N₂), add toluene, MMA, and the ligand (e.g., N-propyl-2-pyridylmethanimine).

  • Initiation: Subject the polymerization solution to three freeze-pump-thaw cycles. Heat the solution to the desired temperature (e.g., 90 °C) with constant stirring. Once the temperature is stable, add the initiator, this compound, under N₂ to start the polymerization.

  • Monitoring and Termination: Samples can be taken periodically to monitor the conversion and molecular weight. The polymerization is terminated by exposing the reaction to air.

  • Purification: The polymer is isolated by precipitation in a suitable non-solvent.[8]

Use in Pharmaceutical Synthesis

This compound is an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[9] For example, it is used in the synthesis of Efaroxan, an α2-adrenergic antagonist.[6]

Logical_Relationship start This compound reaction Nucleophilic Substitution Reaction (SN2) start->reaction reagent Nucleophilic Reagent (e.g., Amine, Phenoxide) reagent->reaction intermediate Substituted Butyrate Ester Intermediate reaction->intermediate modification Further Chemical Modifications (e.g., hydrolysis, amidation) intermediate->modification api Active Pharmaceutical Ingredient (API) (e.g., Efaroxan) modification->api

Figure 2: Logical relationship of this compound as a building block in pharmaceutical synthesis.

Reactivity and Stability

This compound is a reactive compound due to the presence of the bromine atom, which is a good leaving group.

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water, and the rate is significantly affected by the pH. In alkaline solutions, both the bromo-alkyl bond and the ester group can be hydrolyzed.[10][11]

  • Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions where the bromide is displaced by a nucleophile. This reactivity is harnessed in various organic syntheses.

  • Incompatibilities: It is incompatible with strong acids, strong bases, strong oxidizing agents, and reducing agents.

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national regulations. As a hazardous waste, it should be handled by a licensed disposal company. Do not empty into drains. Contaminated packaging should be treated as the product itself.

Conclusion

This compound is a valuable chemical intermediate with significant applications in research and industry. However, its hazardous nature necessitates strict adherence to safety protocols. This guide provides essential information to ensure its safe handling and use. All personnel working with this compound should be thoroughly trained on its hazards and the necessary safety precautions.

References

Chiral α-Bromo Esters: Versatile Building Blocks in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral α-bromo esters are a class of highly valuable synthetic intermediates, prized for their versatility in constructing complex molecular architectures with precise stereochemical control. Their utility stems from the presence of a stereogenic center directly attached to two reactive functional groups: an ester and a carbon-halogen bond. This arrangement allows for a diverse range of stereoselective transformations, making them indispensable tools in the synthesis of pharmaceuticals, natural products, and other high-value chiral molecules. This guide provides a comprehensive overview of the synthesis and application of chiral α-bromo esters, with a focus on quantitative data and detailed experimental methodologies.

Enantioselective Synthesis of α-Bromo Esters

The generation of α-bromo esters with high enantiopurity is the critical first step in their application. Several powerful strategies have been developed to this end, including organocatalytic methods and dynamic kinetic resolutions.

Organocatalytic Asymmetric α-Bromination

A highly effective modern approach involves the direct enantioselective α-bromination of aldehydes, followed by oxidation to the corresponding ester. This method often utilizes chiral amine catalysts, such as diphenylpyrrolidine derivatives, which form a chiral enamine intermediate with the aldehyde. The enamine then reacts with an electrophilic bromine source like N-bromosuccinimide (NBS) in a stereocontrolled manner. The resulting α-bromo aldehyde can be easily oxidized to the target α-bromo ester without compromising the stereochemical integrity. This method is notable for its operational simplicity and the high levels of enantioselectivity achieved.[1][2]

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful strategy for converting a racemic mixture of α-bromo esters into a single, highly enantioenriched stereoisomer. This process combines the kinetic resolution of the racemate via a stereoselective reaction with in-situ racemization of the less reactive enantiomer. For α-bromo esters, racemization can be readily achieved under basic conditions or through the use of additives like tetra-n-butylammonium iodide (TBAI). A chiral nucleophile or a chiral catalyst can then selectively react with one of the rapidly equilibrating enantiomers.[3][4][5] This technique is particularly effective for nucleophilic substitution reactions, enabling the synthesis of chiral α-amino and α-hydroxy esters with excellent diastereoselectivity and enantiomeric excess.[3][5][6]

Core Applications in Asymmetric Synthesis

The synthetic utility of chiral α-bromo esters is broad, primarily revolving around their use as chiral electrophiles in carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Substitution Reactions

The carbon-bromine bond in α-bromo esters is susceptible to SN2 displacement by a wide array of nucleophiles. When a racemic α-bromo ester is coupled with a chiral nucleophile, such as a chiral α-amino ester, in a dynamic kinetic resolution setting, it allows for the stereoselective synthesis of complex dipeptide-like structures.[3][7] Similarly, reactions with various amine nucleophiles can yield enantioenriched α-amino esters, which are fundamental building blocks for many pharmaceutical agents.[4][5]

The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester. When a chiral α-bromo ester is employed, the reaction can proceed with high diastereoselectivity, allowing for the construction of two contiguous stereocenters in a single step. This reaction is a cornerstone in the synthesis of polyketide natural products and other complex molecules containing 1,3-diol functionalities.

Quantitative Data Summary

The following tables summarize the quantitative outcomes for key synthetic methods involving chiral α-bromo esters, highlighting the efficiency and stereoselectivity of these transformations.

Table 1: Organocatalytic Asymmetric α-Bromination of Aldehydes [1][2]

Aldehyde SubstrateCatalystBrominating AgentYield (%)ee (%)
Propanal(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineNBS8192
Butanal(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineNBS8593
Hexanal(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineNBS9196
Isovaleraldehyde(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineNBS8495
Cyclohexanecarbaldehyde(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineNBS7885

Note: Data represents the formation of the α-bromo aldehyde, which is subsequently oxidized to the ester.

Table 2: Dynamic Kinetic Resolution of α-Bromo Esters with Amine Nucleophiles [5][6]

α-Bromo Ester SubstrateChiral AuxiliaryNucleophileYield (%)dr / er
(S)-Mandelate of α-bromoacetic acid(S)-Mandelic AcidDibenzylamine8197:3 dr
(S)-Mandelate of α-bromophenylacetic acid(S)-Mandelic AcidN-methyl-2-aminoethanol7594:6 er
(S)-Mandelate of α-bromophenylacetic acid(S)-Mandelic AcidN-benzyl-2-aminoethanol7895:5 er
L-Threonate of α-bromophenylacetic acidL-Threoninep-Methoxyaniline6691:9 dr
L-Threonate of α-bromophenylacetic acidL-ThreonineDibenzylamine7193:7 dr

dr = diastereomeric ratio; er = enantiomeric ratio

Visualizing Synthetic Pathways and Mechanisms

Diagrams generated using Graphviz provide clear visual representations of the complex processes involved in the synthesis and application of chiral α-bromo esters.

organocatalytic_cycle aldehyde Aldehyde (R-CHO) enamine Chiral Enamine Intermediate aldehyde->enamine + Catalyst - H₂O catalyst Chiral Amine Catalyst catalyst->enamine bromo_enamine Brominated Enamine enamine->bromo_enamine + NBS nbs NBS (Bromine Source) nbs->bromo_enamine bromo_iminium α-Bromo Iminium Ion bromo_enamine->bromo_iminium product Chiral α-Bromo Aldehyde bromo_iminium->product + H₂O catalyst_regen Catalyst (Regenerated) bromo_iminium->catalyst_regen water H₂O (Hydrolysis) water->product catalyst_regen->catalyst Catalytic Cycle dkr_workflow racemate Racemic α-Bromo Ester (R)-Ester + (S)-Ester racemization Racemization (e.g., TBAI, Base) racemate->racemization r_ester (R)-Ester racemization->r_ester k_rac s_ester (S)-Ester racemization->s_ester k_rac r_ester->racemization k_rac product Single Diastereomer Product r_ester->product k_fast + Nu* s_ester->racemization k_rac unreacted Unreacted (S)-Ester (very low conc.) s_ester->unreacted k_slow + Nu* nucleophile Chiral Nucleophile (Nu*) nucleophile->product reformatsky_reaction start_materials Chiral α-Bromo Ester + Aldehyde/Ketone organozinc Organozinc Intermediate (Reformatsky Reagent) start_materials->organozinc + Zn zinc Zinc Metal (Zn) zinc->organozinc addition Nucleophilic Addition to Carbonyl organozinc->addition zinc_alkoxide Zinc Alkoxide Adduct addition->zinc_alkoxide final_product β-Hydroxy Ester (New Stereocenters) zinc_alkoxide->final_product + H₃O⁺ workup Acidic Workup (e.g., H₃O⁺) workup->final_product

References

The Alpha-Bromo Ester Functional Group: A Technical Guide to Reactivity and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-bromo ester functional group is a cornerstone in modern organic synthesis, prized for its versatile reactivity that enables the construction of complex molecular architectures. Its utility is particularly pronounced in the field of drug discovery and development, where it serves as a key building block for a diverse array of therapeutic agents and as a reactive moiety for the targeted covalent inhibition of enzymes. This in-depth technical guide provides a comprehensive overview of the core reactivity of α-bromo esters, detailed experimental protocols for key transformations, and insights into their application in modulating critical biological pathways.

Core Reactivity Profile

The reactivity of the α-bromo ester is dominated by the electronic interplay between the ester and the bromine atom. The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. Furthermore, the bromine atom is a good leaving group, facilitating a variety of substitution and elimination reactions. The primary modes of reactivity include:

  • Nucleophilic Substitution (S(_N)2): The electrophilic α-carbon readily undergoes substitution reactions with a wide range of nucleophiles.

  • Enolate Formation: The acidity of the α-proton is increased, allowing for deprotonation to form a reactive enolate intermediate. This is the basis for the renowned Reformatsky and related reactions.

  • Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to form a radical species.

  • Elimination Reactions: Under basic conditions, elimination of HBr can occur to form α,β-unsaturated esters.

Key Synthetic Transformations

The unique reactivity of α-bromo esters has been harnessed in several name reactions that are fundamental to organic synthesis.

The Reformatsky Reaction

The Reformatsky reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an α-bromo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc to produce a β-hydroxy ester.[1][2][3] The key intermediate is an organozinc compound, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents, thus preventing reaction with the ester functionality.[3]

Reaction Mechanism:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-bromo ester to form the organozinc reagent.[4]

  • Coordination and Addition: The carbonyl compound coordinates to the zinc, followed by nucleophilic addition of the enolate to the carbonyl carbon via a six-membered chair-like transition state.[4]

  • Hydrolysis: Acidic workup liberates the β-hydroxy ester.[3]

Barbier Reaction

Similar to the Reformatsky reaction, the Barbier reaction involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal.[5] The key distinction is that the organometallic species in the Barbier reaction is generated in situ in the presence of the carbonyl substrate.[5] While less common for α-bromo esters compared to the Reformatsky reaction, it offers a one-pot procedure. Metals such as magnesium, zinc, indium, and tin can be employed.[5]

Darzens Glycidic Ester Condensation

The Darzens reaction is a condensation reaction between a ketone or aldehyde and an α-halo ester in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester.[6][7]

Reaction Mechanism:

  • Deprotonation: A base abstracts the acidic α-proton from the α-halo ester to form a carbanion.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.

  • Intramolecular S(_N)2 Reaction: The newly formed alkoxide displaces the adjacent bromide to form the epoxide ring.[7]

Wittig-type Reactions for α-Bromo-α,β-unsaturated Esters

α-Bromo-α,β-unsaturated esters are valuable synthetic intermediates and can be prepared via a one-pot tandem halogenation-oxidation-Wittig reaction. This involves the reaction of an alcohol with (carboethoxymethylene)triphenylphosphorane in the presence of N-bromosuccinimide (NBS) and an oxidizing agent like manganese dioxide.[8]

Quantitative Data on Key Reactions

The yields of reactions involving α-bromo esters are highly dependent on the specific substrates, reagents, and reaction conditions. The following tables provide a summary of representative yields for some of the key transformations discussed.

Reaction α-Bromo Ester Carbonyl Compound/Electrophile Metal/Base Solvent Yield (%) Reference
ReformatskyEthyl bromoacetateBenzaldehydeZnTHF95[9]
ReformatskyEthyl bromoacetateAcetophenoneZnToluene86[4]
Reformatskytert-Butyl bromoacetateCyclohexanoneSmI₂THF97[8]
BarbierAllyl bromide (for comparison)BenzaldehydeZnTHF/aq. NH₄Cl-[10]
BarbierPropargyl bromide (for comparison)ButanalZnTHF/aq. NH₄ClHigh selectivity[11]
DarzensMethyl chloroacetate4-BromobenzaldehydeP₁-t-BuAcetonitrile87[12]
Darzenstert-Butyl bromoacetate4-BromobenzaldehydeP₁-t-BuAcetonitrile78[12]
Nucleophilic Substitution of Ethyl Bromoacetate
Nucleophile Solvent Temperature (°C) Rate Constant (10³ x k₂, M⁻¹s⁻¹) Yield (%) Reference
Phenoxyacetate ion90% Acetone/Water40--[13]
Substituted Phenoxyacetate ions90% Acetone/Water30-40Varies with substituent-[13]
Aliphatic Carboxylate ions90% Acetone/Water30-40Varies with substituent-[14]
IndoleDMA70-90-Good[15]
Synthesis of α-Bromo-α,β-unsaturated Esters via Wittig-type Reaction
Alcohol Reagents Solvent Time (h) Yield (%) Reference
Benzyl alcohol(Carboethoxymethylene)triphenylphosphorane, NBS, MnO₂CH₂Cl₂1092[8]
Cinnamyl alcohol(Carboethoxymethylene)triphenylphosphorane, NBS, MnO₂CH₂Cl₂1090[8]
1-Hexanol(Carboethoxymethylene)triphenylphosphorane, NBS, MnO₂CH₂Cl₂1045[8]

Applications in Drug Discovery and Development

The reactivity of the α-bromo ester functional group makes it a valuable tool in medicinal chemistry, both as a synthetic intermediate and as a reactive "warhead" for targeted covalent inhibitors.

Synthesis of Bioactive Molecules

The products of reactions involving α-bromo esters are often precursors to or components of bioactive molecules.

  • β-Lactam Antibiotics: The Reformatsky reaction with imines can be used to synthesize β-lactams, the core structural motif of penicillin and related antibiotics.[1]

  • Statins: The β-hydroxy ester products of the Reformatsky reaction are structurally similar to the pharmacophore of statin drugs, which are HMG-CoA reductase inhibitors used to lower cholesterol.[1]

  • Anticonvulsants: The γ-lactam moiety, which can be synthesized via Reformatsky-type chemistry, is present in anticonvulsant drugs like Briviact™ and Keppra™.[1]

Covalent Inhibition of Signaling Pathways

The electrophilic nature of the α-carbon in α-bromo esters and related α-bromo carbonyl compounds allows them to act as "warheads" in targeted covalent inhibitors. These inhibitors form a permanent covalent bond with a nucleophilic amino acid residue (e.g., cysteine) in the active site of a target enzyme, leading to irreversible inhibition.[16][17]

Targeting the JAK/STAT Pathway:

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical regulator of cellular processes such as immunity, proliferation, and apoptosis.[17][18] Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders. Protein tyrosine phosphatases (PTPs), such as PTP1B, are negative regulators of the JAK/STAT pathway.[17]

The synthetic chalcone, α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC), which contains a reactive α-bromo enone system analogous to an α-bromo-α,β-unsaturated ester, has been identified as a novel inhibitor of the JAK/STAT pathway. It has been shown to inhibit both JAK2 and STAT5 phosphorylation.[2][4][18] This demonstrates the potential of α-bromo carbonyl compounds to modulate this critical signaling cascade.

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (pSTAT) STAT_dimer pSTAT Dimer STAT->STAT_dimer Dimerizes PTP1B PTP1B PTP1B->JAK Dephosphorylates (Inhibits) alpha_Bromo_Ester α-Bromo Ester (Covalent Inhibitor) alpha_Bromo_Ester->PTP1B Covalently Inhibits Gene_Expression Gene Expression (Proliferation, Inflammation) Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT_dimer->Gene_Expression Translocates to Nucleus & Binds DNA Reformatsky_Mechanism alpha_Bromo_Ester α-Bromo Ester Organozinc Organozinc Enolate (Reformatsky Reagent) alpha_Bromo_Ester->Organozinc + Zn (Oxidative Addition) Zinc Zn Metal Intermediate Zinc Alkoxide Intermediate Organozinc->Intermediate Nucleophilic Addition Carbonyl Aldehyde/Ketone Carbonyl->Intermediate beta_Hydroxy_Ester β-Hydroxy Ester Intermediate->beta_Hydroxy_Ester Acidic Workup (H₃O⁺) Covalent_Inhibition_Workflow Probe_Synthesis 1. Probe Synthesis (α-Bromo Ester Warhead + Tag) Cell_Treatment 2. Treat Cells/Lysate with Probe Probe_Synthesis->Cell_Treatment Target_Labeling 3. Covalent Labeling of Target Protein Cell_Treatment->Target_Labeling Enrichment 4. Enrichment of Labeled Proteins Target_Labeling->Enrichment Analysis 5. Proteomic Analysis (LC-MS/MS) Enrichment->Analysis Target_ID 6. Target Identification & Validation Analysis->Target_ID

References

Safety Operating Guide

Proper Disposal of (-)-Ethyl 2-Bromobutyrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of (-)-Ethyl 2-bromobutyrate (B1202233), ensuring the safety of laboratory personnel and adherence to environmental regulations.

(-)-Ethyl 2-bromobutyrate is a flammable and corrosive liquid that may cause genetic defects and allergic skin reactions.[1][2][3] Adherence to strict disposal protocols is therefore not just a matter of compliance, but of fundamental laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a well-ventilated area, preferably within a chemical fume hood.[4]

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors which can cause serious eye damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, neoprene).Prevents skin contact, which can cause severe burns and allergic reactions.[3]
Body Protection Flame-retardant lab coat and closed-toe shoes.Protects against accidental spills and fire hazards.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of harmful vapors.

Step-by-Step Disposal Procedure

The disposal of this compound, a halogenated organic compound, requires careful segregation and handling to comply with hazardous waste regulations.[4][5]

1. Waste Segregation:

  • Do not mix this compound with non-halogenated organic waste.[4][5]

  • It should be collected in a designated, properly labeled waste container for halogenated organic compounds.[5][6]

  • Avoid mixing with incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[1][3][7]

2. Container Selection and Labeling:

  • Use a chemically compatible and leak-proof container, preferably made of glass or polyethylene.[8][9]

  • The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a constituent.[4][6]

  • Keep the container tightly sealed when not in use.[8][9][10]

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8][9]

  • The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition.[3][11][12]

  • Secondary containment should be used to prevent spills.[13]

4. Disposal Request and Pickup:

  • Once the waste container is full or has reached the accumulation time limit set by your institution's environmental health and safety (EHS) office, arrange for its disposal.

  • Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup.[14][15]

  • Do not attempt to dispose of this compound down the drain or by evaporation.[10]

5. Spill Management:

  • In case of a spill, evacuate the area and remove all ignition sources.[11][12]

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[11][14]

  • Collect the absorbent material into a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[6]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container spill Spill Occurs storage Store in Designated Satellite Accumulation Area (SAA) container->storage check_full Is Container Full or Time Limit Reached? storage->check_full add_waste Continue to Add Waste (Keep Container Closed) check_full->add_waste No request_pickup Arrange for Pickup by EHS or Licensed Contractor check_full->request_pickup Yes add_waste->storage end End: Compliant Disposal request_pickup->end spill_procedure Follow Spill Management Procedure spill->spill_procedure spill_procedure->segregate Contain & Collect Spilled Material

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety data sheets and waste management guidelines for any additional requirements.

References

Personal protective equipment for handling (-)-Ethyl 2-bromobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of (-)-Ethyl 2-bromobutyrate (B1202233).

This document provides critical safety and logistical information for the handling of (-)-Ethyl 2-bromobutyrate. The following protocols are based on the available safety data for ethyl 2-bromobutyrate and are intended to ensure the highest level of safety in the laboratory.

I. Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.Prevents skin contact, which can cause irritation.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes inhalation of vapors, which can cause respiratory tract irritation.
Hand Protection Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.Ensures barrier effectiveness and prevents cross-contamination.

PPE Selection Workflow

PPE_Workflow Workflow for PPE Selection with this compound cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Handling Procedure A Identify Hazards: - Flammable Liquid - Skin/Eye Irritant - Inhalation Hazard B Eye/Face Protection: - Safety Goggles - Face Shield (for splash risk) A->B Select based on splash/vapor risk C Skin Protection: - Chemical-resistant Gloves - Lab Coat/Apron A->C Select based on contact risk D Respiratory Protection: - Fume Hood (primary) - Respirator (if ventilation is poor) A->D Select based on inhalation risk E Inspect PPE before use B->E C->E D->E F Don PPE correctly E->F G Handle Chemical in designated area F->G H Doff PPE and dispose of properly G->H

Caption: Logical workflow for selecting and using PPE when handling this compound.

II. Operational Plan: Safe Handling and Storage

Strict adherence to the following procedures is mandatory to ensure a safe laboratory environment.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

  • Use non-sparking tools and take precautionary measures against static discharges.

  • Ground and bond containers and receiving equipment.

  • Do not breathe mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Keep containers tightly closed.

  • Incompatible materials include acids, bases, strong oxidizing agents, and reducing agents.

III. Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

  • Contaminated PPE Disposal: Used gloves, lab coats, and other disposable PPE should be collected in a designated, labeled hazardous waste container for proper disposal.

  • Spill Cleanup: In case of a spill, remove all sources of ignition. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the absorbed material and place it in a suitable, closed container for disposal.

IV. Emergency Procedures

Immediate and appropriate action is vital in an emergency.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

V. Physicochemical Data

The following table summarizes key quantitative data for ethyl 2-bromobutyrate.

Property Value Reference
Molecular Formula C₆H₁₁BrO₂--INVALID-LINK--
Molecular Weight 195.05 g/mol --INVALID-LINK--
Boiling Point 177 °C--INVALID-LINK--
Flash Point 56 °C (132.8 °F) - closed cup--INVALID-LINK--
Density 1.321 g/mL at 25 °C--INVALID-LINK--
Refractive Index n20/D 1.447--INVALID-LINK--

Note: The safety and handling information provided is based on data for ethyl 2-bromobutyrate (the racemic mixture). While generally applicable, it is always best practice to consult the specific Safety Data Sheet (SDS) provided by the supplier for the particular stereoisomer being used.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。